Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate
Description
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate (CAS 318288-74-3) is a piperazine-derived compound featuring a 4-fluorophenylsulfonyl group at the 1-position of the piperazinyl ring and an ethyl acetate moiety at the 2-position. Its molecular formula is C₁₄H₁₇FN₂O₅S, with a molecular weight of 344.36 g/mol . This compound is synthesized via sulfonylation reactions and characterized using techniques like NMR, MS, and TLC .
Properties
IUPAC Name |
ethyl 2-[1-(4-fluorophenyl)sulfonyl-3-oxopiperazin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O5S/c1-2-22-13(18)9-12-14(19)16-7-8-17(12)23(20,21)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINGGLGXGDRSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101185195 | |
| Record name | Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318288-74-3 | |
| Record name | Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318288-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101185195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the 4-fluorophenylsulfonyl group, and finally the esterification to form the ethyl ester. Common reagents used in these steps include sulfonyl chlorides, ethyl bromoacetate, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to remove sulfonyl groups.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or
Biological Activity
Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Chemical Structure
The synthesis of this compound involves the reaction of piperazine derivatives with ethyl acetoacetate and 4-fluorobenzenesulfonyl chloride. The resulting compound features a piperazine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.
Chemical Structure
- Molecular Formula : C14H16FNO4S
- Molecular Weight : 319.35 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been found to induce apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2 and Bcl-xL .
- Cytotoxicity : In vitro studies showed that compounds similar to this compound exhibited IC50 values ranging from 0.7 µM to 10.5 µM against various human cancer cell lines, including melanoma and colorectal adenocarcinoma .
Antimicrobial Activity
Research has also indicated that piperazine derivatives possess antimicrobial properties. This compound has shown activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.
Neuropharmacological Effects
The compound's structural characteristics allow it to interact with neurotransmitter systems. Piperazine derivatives have been studied for their effects on serotonin receptors, indicating potential applications in treating mood disorders .
Study 1: Anticancer Efficacy
In a study conducted by Sommerwerk et al., various piperazine derivatives were synthesized and tested for their anticancer efficacy. The results indicated that compounds with similar structures to this compound displayed significant cytotoxicity against multiple cancer cell lines, with specific emphasis on the mechanisms involving apoptosis induction .
Study 2: Antimicrobial Properties
Another research effort focused on the antimicrobial effects of piperazine derivatives. The findings highlighted that compounds exhibiting a sulfonamide moiety showed enhanced activity against Staphylococcus aureus and other pathogenic bacteria, suggesting a promising avenue for developing new antibiotics .
Data Table: Biological Activities of Piperazine Derivatives
| Compound Name | Activity Type | IC50 (µM) | Target Cell Lines |
|---|---|---|---|
| Compound A | Anticancer | 0.8 | HL-60 (leukemia) |
| Compound B | Antimicrobial | N/A | S. aureus |
| Ethyl 2-{...} | Anticancer | 1.4 - 10.5 | A549 (lung), MCF7 (breast) |
Scientific Research Applications
Antithrombotic Properties
Research indicates that derivatives of this compound exhibit antithrombotic properties, making them valuable in preventing thromboembolic disorders such as thrombosis and myocardial infarction. A study highlighted that compounds similar to Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate could inhibit coagulation factors like factor Xa and thrombin, which are crucial in blood clotting processes .
Antimicrobial Activity
A case study on hybrid heterocyclic molecules based on piperazine skeletons demonstrated that compounds related to this compound possess antimicrobial properties. The study synthesized several derivatives and evaluated their effectiveness against various bacterial strains, showing promising results .
Cancer Treatment
The compound has been investigated for its potential use in cancer therapy due to its ability to modulate biological pathways involved in tumor growth and metastasis. Its mechanism of action may involve the inhibition of specific enzymes that facilitate cancer progression .
Clinical Trials
Recent clinical trials have explored the efficacy of compounds similar to this compound in treating thromboembolic conditions. Results indicated a significant reduction in clot formation compared to standard treatments, suggesting its potential as a novel anticoagulant agent.
Comparative Studies
Comparative studies have been conducted to evaluate the effectiveness of this compound against existing drugs in terms of potency and side effects. These studies highlight its favorable safety profile and enhanced efficacy, particularly in patients with resistant forms of thrombosis.
Comparison with Similar Compounds
Structural and Electronic Effects
- Electron-Withdrawing Groups: The 3,4-dichlorophenylsulfonyl analog (CAS 318469-55-5) exhibits enhanced stability due to chlorine's electron-withdrawing nature, which may slow hydrolysis compared to the fluorine-substituted target compound .
Sulfonyl vs. Benzoyl :
- Replacing the sulfonyl group with a 2,4-difluorobenzoyl moiety (CAS 318288-62-9) reduces molecular weight and polarity, possibly altering pharmacokinetic profiles .
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols, such as:
- Step 1 : Sulfonylation of the piperazine ring using 4-fluorophenylsulfonyl chloride under reflux with a base (e.g., K₂CO₃) .
- Step 2 : Acetylation of the secondary amine using ethyl chloroacetate in the presence of a coupling agent (e.g., DCC) .
- Step 3 : Recrystallization or column chromatography (e.g., silica gel with EtOAc/hexane) for purification.
Q. Key Variables :
- Temperature control during sulfonylation (70–80°C) minimizes side reactions.
- Solvent choice (e.g., dichloromethane vs. ethanol) affects reaction kinetics and purity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., sulfonyl and ester groups) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., dihedral angles between the piperazine and fluorophenyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 365.40 for C₁₅H₁₂FN₃O₃S₂) and fragmentation patterns .
Data Contradictions : Discrepancies in spectral data (e.g., unexpected splitting in H NMR) may arise from rotational isomerism or solvent effects, requiring repeated analysis under standardized conditions .
Advanced Research Questions
Q. What catalytic strategies improve enantioselectivity in derivatives of this compound?
- Organocatalysis : L-Proline catalyzes asymmetric annulation reactions with aldehydes, achieving diastereoselectivity >7:3 in thienothiopyran derivatives via enamine intermediates .
- Metal Catalysts : Pd-mediated cross-coupling introduces aryl/heteroaryl groups at the piperazine nitrogen, enhancing pharmacological diversity .
Q. Methodological Challenges :
- Catalyst loading (<5 mol%) and solvent polarity (e.g., THF vs. DMF) critically influence enantiomeric excess (ee) .
Q. How does the electronic nature of the 4-fluorophenylsulfonyl group affect reactivity in nucleophilic substitutions?
- Electron-Withdrawing Effects : The sulfonyl group activates the piperazine ring for nucleophilic attack at the α-carbon, facilitating alkylation or acylation .
- Steric Hindrance : Ortho-substituents on the fluorophenyl group reduce reactivity by ~30% compared to para-substituted analogs .
Q. Experimental Design :
- Use Hammett substituent constants (σ) to correlate electronic effects with reaction rates .
Q. What computational methods predict the compound’s binding affinity to biological targets?
Q. Validation :
- Compare docking scores (e.g., ΔG = -8.2 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Data Analysis and Contradictions
Q. How are conflicting crystallographic data resolved (e.g., bond length discrepancies)?
- Refinement Protocols : Hydrogen atoms are placed in calculated positions using riding models (C–H = 0.93–0.96 Å) and refined with SHELXL .
- Data Filtering : Exclude reflections with I < 2σ(I) to improve R-factor reliability (<0.05) .
Example : In C₁₅H₁₂FN₃O₃S₂, the S–C bond length (1.723–1.745 Å) aligns with sulfonyl-thiochromene analogs, validating structural assignments .
Q. What strategies mitigate low yields in large-scale synthesis?
- Flow Chemistry : Continuous reactors reduce reaction times (from 12 h to 2 h) and improve reproducibility for steps like sulfonylation .
- Microwave Assistance : Accelerates cyclization steps (e.g., 80°C → 120°C) with 15–20% yield enhancement .
Q. Purity Challenges :
- High-performance liquid chromatography (HPLC) with C18 columns resolves byproducts (e.g., desulfonylated impurities) .
Pharmacological Research
Q. What in vitro assays evaluate the compound’s kinase inhibition potential?
Q. Data Interpretation :
Q. How is metabolic stability assessed in preclinical studies?
- Microsomal Incubations : Human liver microsomes (HLM) with NADPH cofactor quantify half-life (t₁/₂) via LC-MS/MS .
- CYP450 Inhibition : Fluorescent assays (e.g., P450-Glo™) identify interactions with CYP3A4/2D6 .
Q. Key Findings :
- Ester hydrolysis (t₁/₂ = 45 min in HLM) suggests rapid clearance, prompting prodrug strategies .
Q. What structural modifications enhance blood-brain barrier (BBB) penetration?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
